1-{1-[2-(3,4-dimethylphenoxy)ethyl]-1H-benzimidazol-2-yl}propan-1-ol
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Overview
Description
1-{1-[2-(3,4-Dimethylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}propan-1-ol is a complex organic compound that belongs to the class of benzodiazole derivatives This compound is characterized by the presence of a benzodiazole ring fused with a phenoxyethyl group and a propanol side chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-{1-[2-(3,4-dimethylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}propan-1-ol typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Benzodiazole Ring: Starting with o-phenylenediamine, the benzodiazole ring is formed through a cyclization reaction with an appropriate carboxylic acid derivative.
Attachment of the Phenoxyethyl Group: The phenoxyethyl group is introduced via an etherification reaction using 3,4-dimethylphenol and an appropriate alkylating agent.
Introduction of the Propanol Side Chain: The final step involves the addition of the propanol side chain through a nucleophilic substitution reaction, typically using a halogenated propanol derivative.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions: 1-{1-[2-(3,4-Dimethylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}propan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group in the propanol side chain can be oxidized to form a ketone or carboxylic acid.
Reduction: The benzodiazole ring can be reduced under specific conditions to form a dihydrobenzodiazole derivative.
Substitution: The phenoxyethyl group can undergo electrophilic aromatic substitution reactions, introducing various substituents onto the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of dihydrobenzodiazole derivatives.
Substitution: Introduction of halogens, nitro groups, or other substituents onto the aromatic ring.
Scientific Research Applications
1-{1-[2-(3,4-Dimethylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}propan-1-ol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new pharmaceuticals.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-{1-[2-(3,4-dimethylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}propan-1-ol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
- 1-{1-[2-(3,4-Dimethylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}ethanol
- 1-{1-[2-(3,4-Dimethylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}butanol
Comparison:
- Structural Differences: The primary difference lies in the length and nature of the side chain (ethanol, propanol, butanol).
- Unique Features: 1-{1-[2-(3,4-dimethylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}propan-1-ol is unique due to its specific propanol side chain, which may confer distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C20H24N2O2 |
---|---|
Molecular Weight |
324.4 g/mol |
IUPAC Name |
1-[1-[2-(3,4-dimethylphenoxy)ethyl]benzimidazol-2-yl]propan-1-ol |
InChI |
InChI=1S/C20H24N2O2/c1-4-19(23)20-21-17-7-5-6-8-18(17)22(20)11-12-24-16-10-9-14(2)15(3)13-16/h5-10,13,19,23H,4,11-12H2,1-3H3 |
InChI Key |
PBOFOVSXMOCXMD-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=NC2=CC=CC=C2N1CCOC3=CC(=C(C=C3)C)C)O |
Origin of Product |
United States |
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